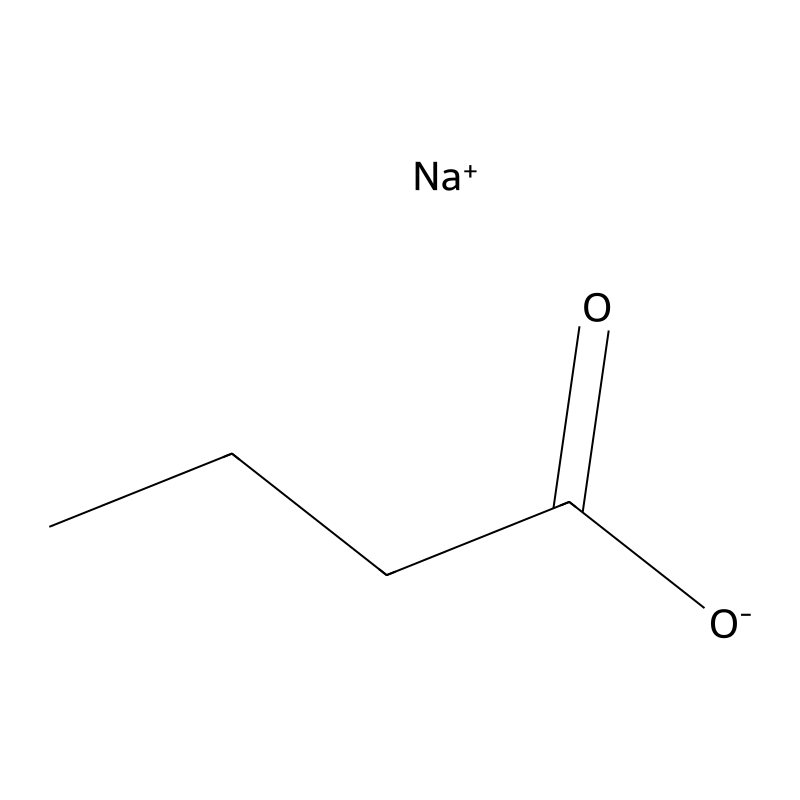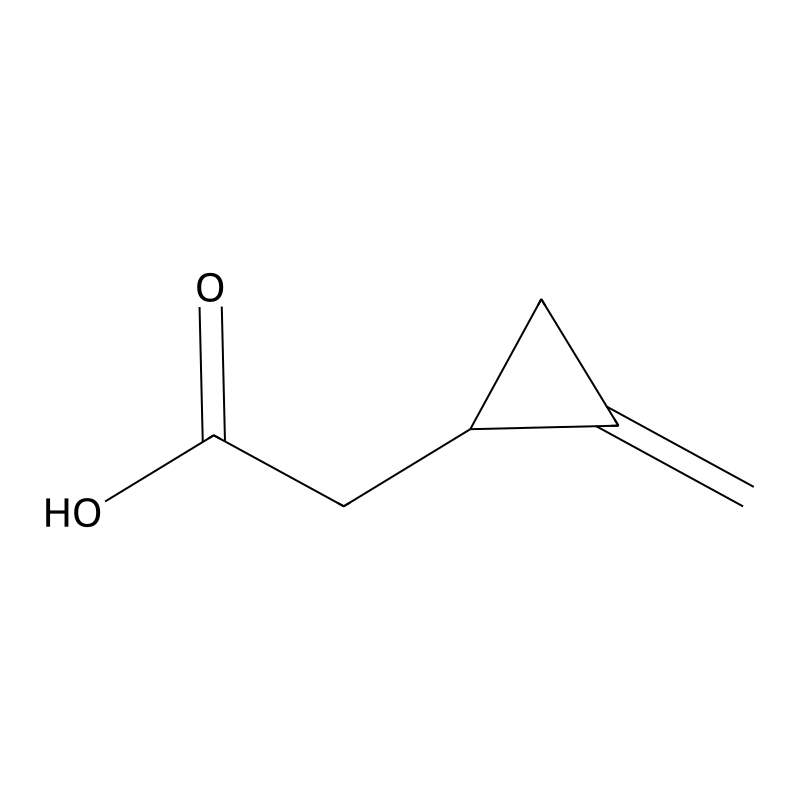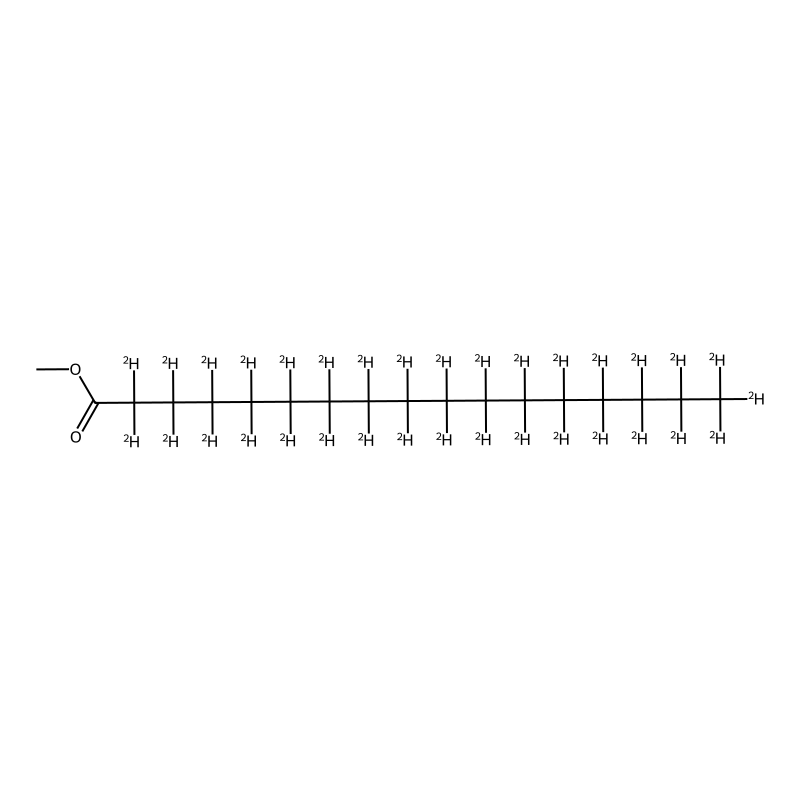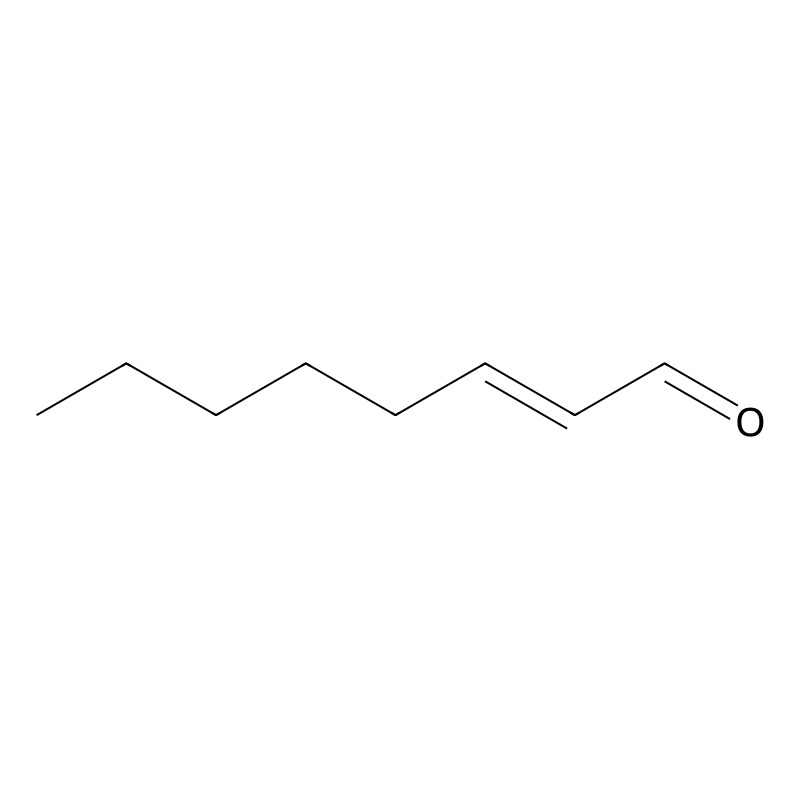Lipid Standards
CAS No.:60-33-3
Molecular Formula:C18H32O2
Molecular Weight:280.4 g/mol
Availability:
In Stock
CAS No.:57-10-3
Molecular Formula:C16H32O2
Molecular Weight:256.42 g/mol
Availability:
In Stock
CAS No.:156-54-7
Molecular Formula:C4H8NaO2
Molecular Weight:111.09 g/mol
Availability:
In Stock
CAS No.:1073-00-3
Molecular Formula:C6H8O2
Molecular Weight:112.13 g/mol
Availability:
In Stock
CAS No.:1219804-81-5
Molecular Formula:C18H36O2
Molecular Weight:317.685
Availability:
In Stock
CAS No.:2548-87-0
Molecular Formula:C8H14O
Molecular Weight:126.2 g/mol
Availability:
In Stock





